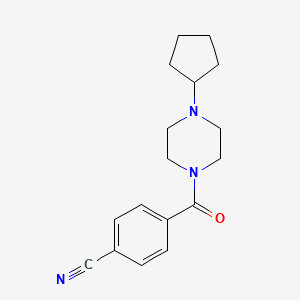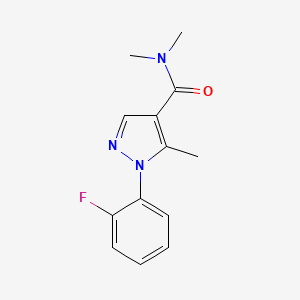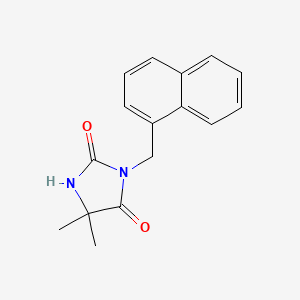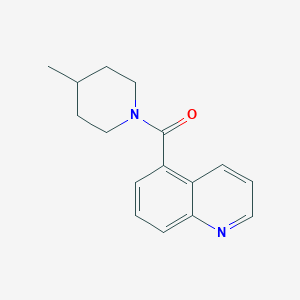
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMPM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a dopamine and norepinephrine reuptake inhibitor, which enhances the activity of these neurotransmitters in the brain. This results in an increase in mood, motivation, and cognitive function. (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has also been found to have analgesic properties, making it a potential alternative to traditional painkillers.
Mecanismo De Acción
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances their activity. Dopamine is responsible for regulating mood, motivation, and reward, while norepinephrine is responsible for regulating attention and arousal. By enhancing the activity of these neurotransmitters, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been found to have analgesic properties, making it a potential alternative to traditional painkillers. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, making it important to conduct further research to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its cost-effectiveness and ease of synthesis. It has also been found to have potential therapeutic properties, making it a promising candidate for further research. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, which can limit its use in certain experiments. It is important to conduct further research to fully understand the advantages and limitations of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments.
Direcciones Futuras
There are several future directions for research on (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. One area of research is to fully understand its mechanism of action and how it affects the brain and body. Another area of research is to explore its potential therapeutic properties in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the potential cardiovascular and neurotoxic effects of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. Overall, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has promising potential as a novel psychoactive substance, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The product is then purified through recrystallization to obtain (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in its pure form. The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone is relatively simple and can be accomplished in a few steps, making it a cost-effective option for research purposes.
Propiedades
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-7-15(8-6-10)14(17)12-9-11(2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHXUGMXLCLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




